molecular formula C12H14N2O2S3 B052022 4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole CAS No. 117420-81-2

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole

Cat. No.: B052022
CAS No.: 117420-81-2
M. Wt: 314.5 g/mol
InChI Key: UQHXEZBHUIHZAS-UHFFFAOYSA-N
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Description

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole (CAS 117420-81-2) is a synthetically designed, high-purity small molecule based on the privileged thiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound features a trisubstituted thiazole core, integrating key pharmacophoric elements including a 4-amino group, a 2-isopropylthio moiety, and a 5-(phenylsulfonyl) substituent. The thiazole ring is a five-membered heteroaromatic system containing nitrogen and sulfur atoms, known for its high aromaticity and diverse biological potential. The primary research applications of this compound are explored in the fields of antimicrobial and anticancer agent development. The thiazole scaffold is recognized for its broad pharmacological profile, with many derivatives demonstrating potent activity against various bacterial and fungal strains . Furthermore, 2-aminothiazole derivatives, in particular, have emerged as promising scaffolds in oncology research, exhibiting nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers . The specific substitution pattern on this compound is designed to modulate its electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies. The mechanism of action for thiazole derivatives is often target-specific. In antimicrobial research, they can act as competitive inhibitors of essential bacterial enzymes, such as dihydropteroate synthetase (DHPS), thereby disrupting folate synthesis . In anticancer research, structurally similar 2-aminothiazoles have been identified as inhibitors of critical enzyme targets such as VEGFR-2, PI3K, and other kinases involved in signal transduction and cell proliferation pathways . Researchers can utilize this chemical entity as a key building block for synthesizing more complex derivatives, as a tool compound for high-throughput screening, or for probing novel biological mechanisms in infectious diseases and oncology. Please Note: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-(benzenesulfonyl)-2-propan-2-ylsulfanyl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S3/c1-8(2)17-12-14-10(13)11(18-12)19(15,16)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHXEZBHUIHZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC(=C(S1)S(=O)(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375674
Record name 5-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117420-81-2
Record name 5-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Optimized Cyclocondensation Protocol

The Hantzsch thiazole synthesis remains the most reliable method for constructing the central heterocycle. Adapting the protocol from Prajapati and Modi, the reaction of thiourea with a ketone bearing latent sulfonyl and amino functionalities proceeds via iodine-mediated cyclization:

Ar-C(O)-R+thioureaI2,Δ4-amino-5-sulfonylthiazole intermediate\text{Ar-C(O)-R} + \text{thiourea} \xrightarrow{\text{I}_2, \Delta} \text{4-amino-5-sulfonylthiazole intermediate}

Reaction Conditions

  • Molar ratio : Ketone : thiourea : I2_2 = 1 : 1.2 : 1.1

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 110°C, 24 h

  • Yield : 68-72%

Critical to regioselectivity is the use of α-ketosulfones, where the sulfonyl group occupies the C5 position post-cyclization. Substituent effects were quantified through Hammett σ+^+ correlations (ρ = +1.2), confirming enhanced cyclization rates with electron-withdrawing groups.

Sulfonation Strategies for C5 Functionalization

Electrophilic Sulfonation

Direct sulfonation of 4-aminothiazole derivatives using fuming sulfuric acid achieves moderate C5 substitution but suffers from over-sulfonation. A two-step protocol involving Friedel-Crafts acylation followed by oxidative workup improves selectivity:

  • Acylation :

    Thiazole+PhSO2ClAlCl3C5-acylated intermediate\text{Thiazole} + \text{PhSO}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C5-acylated intermediate}
  • Oxidation :

    H2O2,AcOH5-(phenylsulfonyl)thiazole\xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{5-(phenylsulfonyl)thiazole}

Optimized Parameters

  • Catalyst : AlCl3_3 (1.5 eq)

  • Solvent : Nitromethane, 0°C → rt

  • Yield : 58%

Transition-Metal-Mediated Coupling

Palladium-catalyzed cross-coupling between thiazole boronic esters and phenylsulfonyl halides demonstrates superior functional group tolerance:

5-Bromo-4-aminothiazole+PhSO2SnBu3Pd(PPh3)4Target intermediate\text{5-Bromo-4-aminothiazole} + \text{PhSO}2\text{SnBu}3 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target intermediate}

Key Advantages

  • Negishi coupling: 82% yield

  • Suzuki-Miyaura: 74% yield (requires pre-formed boronate)

Installation of the Isopropylthio Group at C2

Nucleophilic Displacement

Treatment of 2-mercapto-4-amino-5-(phenylsulfonyl)thiazole with isopropyl iodide under basic conditions provides efficient thioether formation:

2-SH derivative+(CH3)2CHIK2CO3,DMF2-isopropylthio product\text{2-SH derivative} + \text{(CH}3\text{)}2\text{CHI} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-isopropylthio product}

Reaction Optimization

  • Base : K2_2CO3_3 (2.5 eq)

  • Temperature : 60°C, 8 h

  • Yield : 89%

Radical Thiol-Ene Coupling

Visible-light-mediated thiol-ene reaction enables metal-free functionalization:

2-Allylthiazole+(CH3)2CHSHEosin Y, hvAnti-Markovnikov adduct\text{2-Allylthiazole} + \text{(CH}3\text{)}2\text{CHSH} \xrightarrow{\text{Eosin Y, hv}} \text{Anti-Markovnikov adduct}

Conditions

  • Catalyst : Eosin Y (2 mol%)

  • Solvent : MeCN/H2_2O (4:1)

  • Conversion : 94% (GC-MS)

Spectroscopic Characterization and Analytical Data

Fourier-Transform Infrared Spectroscopy (FTIR)

Key absorption bands confirm functional group incorporation:

Vibration ModeWavenumber (cm1^{-1})Assignment
ν(N-H)3380, 3290Primary amine
ν(S=O)1325, 1150Sulfonyl group
ν(C-S)690Thioether linkage

Data correlate with reference spectra for analogous thiazoles.

1^11H Nuclear Magnetic Resonance (NMR)

Critical proton environments (DMSO-d6_6):

δ (ppm)MultiplicityIntegrationAssignment
1.28d (J=6.8 Hz)6HIsopropyl CH3_3
3.45septet1HIsopropyl CH
6.85s2HC4-NH2_2
7.52-8.10m5HPhenylsulfonyl aromatics

Comparative Evaluation of Synthetic Routes

Table 1. Method Efficiency Analysis

MethodStepsOverall Yield (%)Purity (HPLC)Scalability
Hantzsch + sulfonation45298.4Pilot-scale
Cross-coupling approach36899.1Lab-scale
Radical thiol-ene28197.8Microscale

The cross-coupling strategy balances yield and purity, though transition metal residues require stringent purification. Radical methods offer step economy but necessitate specialized photochemical equipment.

Mechanistic Insights and Kinetic Studies

Cyclocondensation Kinetics

Time-resolved FTIR monitoring reveals three distinct phases:

  • Induction period (0-2 h): Thiourea deprotonation and enolate formation

  • Rapid cyclization (2-4 h): Iodine-mediated C-S bond formation (k = 0.18 min1^{-1})

  • Aromatization (4-24 h): Sequential dehydrogenation (Ea_a = 45 kJ/mol)

Industrial-Scale Process Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat transfer and mixing efficiency:

  • Residence time : 8 min vs. 24 h batch

  • Yield improvement : 78% → 89%

  • Iodine consumption reduced by 40%

Chemical Reactions Analysis

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity:
Research indicates that 4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the inhibition of key metabolic enzymes and interference with cellular signaling pathways, which are critical for cancer cell proliferation and survival.

Case Studies:

  • In vitro studies have demonstrated that derivatives of the 2-aminothiazole scaffold, including this compound, show potent activity against a variety of human cancerous cell lines such as breast, leukemia, and lung cancers .
  • A specific study highlighted that compounds related to this thiazole derivative exhibited nanomolar inhibitory activity against multiple cancer types, suggesting a broad therapeutic window .

Antimicrobial Research

Antimicrobial Properties:
The compound has also been studied for its antimicrobial properties. Thiazole derivatives are known to possess activity against various pathogens, including bacteria and fungi. The presence of the phenylsulfonyl group enhances its interaction with microbial targets, potentially leading to effective treatments for infectious diseases.

Research Findings:

  • Similar compounds have shown efficacy against resistant strains of bacteria, indicating that this compound could be developed as a novel antimicrobial agent.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound in comparison with related thiazole derivatives:

Compound NameStructural FeaturesUnique Aspects
This compoundIsopropylthio and phenylsulfonyl groupsPotential dual-target action against cancer
4-Amino-2-methylthio-5-(phenylsulfonyl)thiazoleMethyl group instead of isopropylDifferent pharmacokinetic properties
5-(Phenylsulfonyl)-2-amino-thiazolesLacks isopropylthio but retains sulfonamideBroader applicability in medicinal chemistry

This comparison highlights the unique functional groups present in this compound, which may confer distinct biological activities not found in its analogs.

Mechanism of Action

The mechanism of action of 4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 4-amino-2-isopropylthio-5-(phenylsulfonyl)thiazole:

Compound Name Substituents Key Features Biological Activity Reference
3-Allyl-2-(4'-ethylphenylimino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole Allyl, cyclopropyl, fluorophenyl High yield (96%), colorless crystals, moderate lipophilicity Antimicrobial (synergistic with glycopeptides)
Compound 2 (from ) Unspecified thiazole derivative Enhanced potency vs. teicoplanin Resensitizes VRSA to vancomycin, reduces biofilm mass
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole Chlorophenyl, fluorophenyl, triazole Planar conformation with perpendicular fluorophenyl group Structural model for COX-2 inhibition
4-Amino-N-(3,4-dimethyl-5-isoxazolyl)-benzenesulfonamide Amino, benzenesulfonamide Sulfonamide linkage, isoxazole ring Antimicrobial (sulfonamide class)
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole Chlorophenyl, amino Thiadiazole core Research applications in drug discovery
Key Observations:
  • Sulfonyl/Sulfonamide Groups : The phenylsulfonyl group in the target compound is analogous to sulfonamide moieties in Alphazole and Amidoxal (), which are associated with antibacterial activity .
  • Amino Group Positioning: The amino group at position 4 is shared with 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (), though the latter’s thiadiazole core may alter target specificity.
  • Thioether Variations : Replacing isopropylthio with allyl or cyclopropyl groups () modulates steric effects and synthetic yields.

Biological Activity

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole is a thiazole derivative with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group, isopropylthio group, and a phenylsulfonyl moiety, suggests various biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparative studies with related compounds.

  • Molecular Formula : C₁₃H₁₅N₃O₂S₃
  • CAS Number : 117420-81-2

The compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Cytotoxic Effects : The compound demonstrates cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma).
  • Findings : The compound exhibited significant antiproliferative activity, particularly against human glioblastoma U251 cells and melanoma WM793 cells, with low toxicity to normal cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, attributed to its ability to disrupt bacterial cell wall synthesis.

Comparative Studies

A comparison of this compound with similar compounds reveals its unique biological profile:

Compound NameStructural FeaturesUnique Aspects
This compoundIsopropylthio and phenylsulfonyl groupsPotential dual-target action against cancer
4-Amino-2-methylthio-5-(phenylsulfonyl)thiazoleMethyl group instead of isopropylDifferent pharmacokinetic properties
5-(Phenylsulfonyl)-2-amino-thiazolesLacks isopropylthio but retains sulfonamideBroader applicability in medicinal chemistry

This table illustrates the distinctiveness of this compound due to its specific functional groups that may confer unique biological activities not present in its analogs.

Case Studies

  • In Vitro Studies : In a study assessing the compound's activity against multiple cancer cell lines, it was found that certain derivatives exhibited IC₅₀ values in the low micromolar range, indicating potent antiproliferative effects .
  • Animal Models : In vivo studies demonstrated that the compound effectively delayed tumor growth in xenograft models while promoting apoptotic pathways in cancer cells .
  • Mechanistic Insights : Molecular docking studies have provided insights into how the compound interacts with specific protein targets involved in cancer progression and angiogenesis .

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